molecular formula C6H7ClN4 B12961751 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine hydrochloride

6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine hydrochloride

Cat. No.: B12961751
M. Wt: 170.60 g/mol
InChI Key: CVTHUUBERQODNU-UHFFFAOYSA-N
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Description

6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine hydrochloride is a heterocyclic compound that belongs to the class of triazolopyridazines This compound is known for its unique structural features, which include a triazole ring fused to a pyridazine ring The presence of a methyl group at the 6-position of the triazole ring further distinguishes it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-amino-1,2,4-triazole with ethyl acetoacetate under acidic conditions to form the triazolopyridazine core. The methyl group is introduced via methylation reactions using methyl iodide or similar reagents. The hydrochloride salt is then formed by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl group or other substituents can be replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted triazolopyridazine derivatives.

Scientific Research Applications

6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

    Biology: The compound is used in biological studies to understand its interaction with various enzymes and receptors.

    Materials Science: It is investigated for its potential use in the development of new materials with specific electronic or optical properties.

    Industry: The compound is used as an intermediate in the synthesis of other complex molecules and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it can act as an inhibitor of kinases or other enzymes involved in disease pathways. The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[4,3-b]pyridazine: Lacks the methyl group at the 6-position.

    6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine: Contains a chlorine atom instead of a methyl group.

    6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazine: Contains a phenyl group at the 6-position.

Uniqueness

6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine hydrochloride is unique due to the presence of the methyl group at the 6-position, which can influence its chemical reactivity and biological activity. This structural feature can enhance its interaction with specific molecular targets, making it a valuable compound in various research applications.

Properties

Molecular Formula

C6H7ClN4

Molecular Weight

170.60 g/mol

IUPAC Name

6-methyl-[1,2,4]triazolo[4,3-b]pyridazine;hydrochloride

InChI

InChI=1S/C6H6N4.ClH/c1-5-2-3-6-8-7-4-10(6)9-5;/h2-4H,1H3;1H

InChI Key

CVTHUUBERQODNU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C=NN=C2C=C1.Cl

Origin of Product

United States

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